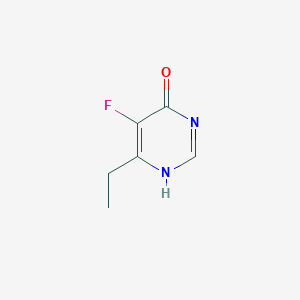

4-Ethyl-5-fluoro-6-hydroxypyrimidine

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Calciummandelat kann durch die Reaktion von Calciumhydroxid mit Mandelsäure synthetisiert werden. Die Reaktion findet typischerweise in einem wässrigen Medium statt, in dem Calciumhydroxid mit Mandelsäure zu Calciummandelat und Wasser reagiert. Die Reaktionsbedingungen umfassen oft die Aufrechterhaltung einer kontrollierten Temperatur und eines pH-Werts, um eine optimale Ausbeute und Reinheit zu gewährleisten.

Industrielle Produktionsmethoden: Die industrielle Produktion von Calciummandelat umfasst die großtechnische Synthese unter ähnlichen Reaktionsbedingungen wie im Labor. Der Prozess kann Schritte wie Reinigung und Kristallisation umfassen, um hochreines Calciummandelat zu erhalten, das für verschiedene Anwendungen geeignet ist .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Calciummandelat durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Calciummandelat kann oxidiert werden, um Benzaldehyd und Calciumcarbonat zu bilden.

Reduktion: Reduktionsreaktionen können Calciummandelat in Mandelsäure umwandeln.

Substitution: Substitutionsreaktionen können auftreten, bei denen die Hydroxylgruppe der Mandelsäure durch andere funktionelle Gruppen ersetzt wird.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid werden verwendet.

Substitution: Verschiedene Reagenzien, einschließlich Halogenen und Säuren, können Substitutionsreaktionen erleichtern.

Hauptprodukte:

Oxidation: Benzaldehyd und Calciumcarbonat.

Reduktion: Mandelsäure.

Substitution: Derivate der Mandelsäure mit verschiedenen funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Antifungal Drug Synthesis

One of the primary applications of 4-Ethyl-5-fluoro-6-hydroxypyrimidine is as an intermediate in the synthesis of the antifungal drug voriconazole. Voriconazole is widely used to treat serious fungal infections, particularly in immunocompromised patients. The synthesis process involves several steps where this compound plays a critical role as a building block for more complex structures necessary for the drug's efficacy .

Research Findings

Recent studies have highlighted the potential of this compound beyond its role in voriconazole synthesis:

- Inhibitory Effects on Enzymes: Research indicates that derivatives of pyrimidine compounds exhibit inhibitory effects on tyrosinase, an enzyme involved in melanin biosynthesis. This suggests potential applications in treating hyperpigmentation disorders and developing skin-lightening agents .

- Antioxidant Properties: Some studies have reported that compounds similar to this compound demonstrate antioxidant activity without cytotoxic effects, making them candidates for further exploration in therapeutic applications .

Case Study: Voriconazole Synthesis

| Step | Description | Yield | Comments |

|---|---|---|---|

| 1 | Mannich Reaction | High | Efficient formation of intermediate |

| 2 | Ring Closure Reaction | Moderate | Requires careful temperature control |

| 3 | Purification | High | Final product meets pharmaceutical standards |

This table summarizes a typical synthesis pathway for voriconazole using this compound as an intermediate. The overall yield demonstrates the effectiveness of this compound in pharmaceutical applications.

Wirkmechanismus

Der Wirkungsmechanismus von Calciummandelat umfasst die Freisetzung von Mandelsäure, die ihre Wirkungen über verschiedene Wege entfaltet. Mandelsäure kann das Bakterienwachstum hemmen, indem sie die Zellwandsynthese und die Proteinfunktion stört. Das Calciumion kann auch eine Rolle bei der Stabilisierung der Verbindung und der Verbesserung ihrer Bioverfügbarkeit spielen .

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

- IUPAC Name: 4-Ethyl-5-fluoro-6-hydroxypyrimidine (also known as 6-Ethyl-5-fluoropyrimidin-4(3H)-one) .

- CAS Number : 137234-87-8 .

- Molecular Formula : C₆H₇FN₂O.

Synthesis: The compound is synthesized via cyclization of methyl 2-fluoro-3-oxopentanoate with formamide under alkaline conditions. This method is cost-effective and scalable for industrial production, as highlighted in the synthesis of Voriconazole intermediates .

Physical Properties :

- Solubility : Soluble in DMSO; stock solutions require careful solvent selection to avoid degradation .

- Storage : Stable at room temperature for ≤1 month; long-term storage at -80°C recommended .

Structural Analogues

Physicochemical Properties

Key Research Findings

Voriconazole Synthesis :

- This compound is brominated at the ethyl group using NBS, enabling coupling with triazole-containing intermediates .

- Methoxy analogues (e.g., 6-Ethyl-5-fluoro-2-methoxypyrimidin-4(3H)-one) are synthesized for improved pharmacokinetics but require additional demethylation steps .

Industrial Scalability :

- The target compound’s synthesis uses inexpensive reagents (e.g., formamide, NaOH), making it cost-effective for large-scale production .

Biologische Aktivität

4-Ethyl-5-fluoro-6-hydroxypyrimidine is a fluorinated pyrimidine derivative that has garnered attention for its significant biological activities, particularly in pharmacology. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound features an ethyl group at the 4-position and a fluorine atom at the 5-position of the pyrimidine ring. The hydroxyl group at the 6-position enhances its solubility and reactivity, making it a valuable compound in medicinal chemistry. The molecular formula is with a molecular weight of approximately 154.15 g/mol.

Anticancer Properties

Research indicates that this compound exhibits anticancer properties by inhibiting the growth of various cancer cell lines, including breast, colon, and lung cancers. Its mechanism of action is believed to involve interference with pyrimidine nucleotide synthesis, which is crucial for DNA replication and cell division. For instance, studies have shown that similar fluorinated pyrimidines can act as inhibitors of key enzymes involved in nucleic acid synthesis.

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory activity. In vitro assays have shown that it can inhibit cyclooxygenase (COX) enzymes, which are critical mediators in the inflammatory process. For example, certain derivatives of pyrimidines have been reported to suppress COX-2 activity effectively, with IC50 values comparable to standard anti-inflammatory drugs like celecoxib .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various pathogens. Studies suggest that it possesses significant antibacterial and antifungal activities, potentially due to its ability to penetrate microbial membranes effectively .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to its unique structural features:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| This compound | Ethyl at position 4, Fluorine at position 5 | Anticancer, Anti-inflammatory, Antimicrobial |

| 5-Fluoro-6-methylpyrimidine | Methyl at position 6 | Different metabolic pathways; potential anticancer effects |

| N-(4-fluorobenzyl)-6-hydroxypyrimidine | Fluorobenzyl substituent | Increased lipophilicity aiding drug delivery |

The positioning of functional groups significantly influences the compound's reactivity and interaction with biological targets. The presence of the hydroxyl group enhances hydrogen bonding capabilities while the fluorinated moiety increases lipophilicity, improving bioavailability.

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrimidine derivatives. Common methods include:

- Fluorination Reactions : Introduction of fluorine at the 5-position using fluorinating agents.

- Alkylation Reactions : Ethylation at the 4-position through alkyl halides.

- Hydroxylation : Addition of hydroxyl groups via oxidation reactions.

These methodologies have been optimized for high yield and purity, making them suitable for both laboratory and industrial applications.

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

- Cancer Cell Line Studies : In vitro studies have demonstrated that this compound inhibits cell proliferation in breast cancer cell lines by disrupting nucleotide synthesis pathways.

- Inflammatory Models : Animal models using carrageenan-induced paw edema have shown significant reductions in inflammation when treated with derivatives of this compound .

- Antimicrobial Efficacy Testing : Agar diffusion methods revealed potent antibacterial effects against Gram-positive and Gram-negative bacteria, suggesting potential use in treating infections .

Eigenschaften

IUPAC Name |

4-ethyl-5-fluoro-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2O/c1-2-4-5(7)6(10)9-3-8-4/h3H,2H2,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEMRCKIJEFNNCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=O)NC=N1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60447952 | |

| Record name | 6-Ethyl-5-fluoropyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60447952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137234-87-8 | |

| Record name | 6-Ethyl-5-fluoro-4(3H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137234-87-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Ethyl-5-fluoro-4(3H)-pyrimidone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137234878 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Ethyl-5-fluoropyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60447952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-ethyl-5-fluoro-4(3H)-pyrimidone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.103 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 137234-87-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.